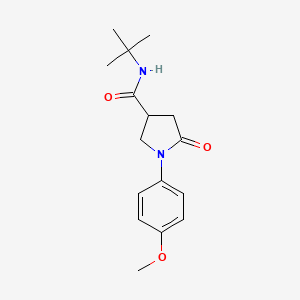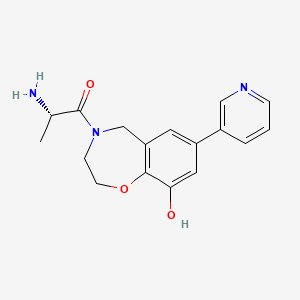![molecular formula C16H26N4O B5329945 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The purpose of
作用機序
The mechanism of action of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves its binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can modulate the activity of the endocannabinoid system and produce various effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can vary depending on the dosage and the specific receptors that it binds to. Some of the effects that have been observed in scientific studies include pain relief, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to better understand the mechanisms of action of the endocannabinoid system. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of various medical conditions. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and the body as a whole. Additionally, further research is needed to better understand the potential risks and benefits of using this compound in various experimental settings.
合成法
The synthesis of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves several steps. The first step is the synthesis of the intermediate 4-(4-cyclopentylpyrimidin-2-yl)piperazine, which is achieved by reacting cyclopentylamine with 2,4-dichloropyrimidine. The second step involves the reaction of the intermediate with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The final step involves the purification of the product using chromatography techniques.
科学的研究の応用
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been used in various scientific research studies, particularly in the field of pharmacology. This compound has been shown to have potential applications in the treatment of various medical conditions such as pain, inflammation, and neurodegenerative diseases. It has also been used in studies related to drug addiction and drug abuse.
特性
IUPAC Name |
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c21-13-3-8-19-9-11-20(12-10-19)16-17-7-6-15(18-16)14-4-1-2-5-14/h6-7,14,21H,1-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVYTHDBQLTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)

![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)
![3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)
![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
